molecular formula C25H21ClN4O B1225027 [2-(3-Chlorophenyl)-4-quinolinyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone

[2-(3-Chlorophenyl)-4-quinolinyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone

Cat. No. B1225027
M. Wt: 428.9 g/mol
InChI Key: FDCALDHWTLPEDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(3-chlorophenyl)-4-quinolinyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone is a member of quinolines.

Scientific Research Applications

  • Therapeutic Potential in Cancer and Tuberculosis : A study explored the synthesis of derivatives similar to the compound , focusing on their anticancer and antituberculosis properties. Some derivatives showed significant activity against these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

  • Antimicrobial Activity : Another research synthesized derivatives and evaluated them for antimicrobial activity, observing variable and modest activity against certain strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

  • Potential in Alzheimer's Disease Treatment : A study on multifunctional amides, which include structures similar to the compound, reported moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting potential use in Alzheimer's disease treatment (Hassan et al., 2018).

  • Chemical Synthesis and Structure Analysis : Research has been conducted on the synthesis and structural analysis of related compounds. This includes studies on their crystal structure, electrochemical properties, and synthesis methods, providing insights into the chemical properties and potential applications of such compounds (Revathi et al., 2015), (Salari, Hassanabadi, & Mosslemin, 2017).

  • Enzyme Inhibition and Molecular Docking Studies : Studies also focused on enzyme inhibition and molecular docking, which are crucial for understanding the interaction of these compounds with biological targets (Murugesan et al., 2021).

properties

Product Name

[2-(3-Chlorophenyl)-4-quinolinyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone

Molecular Formula

C25H21ClN4O

Molecular Weight

428.9 g/mol

IUPAC Name

[2-(3-chlorophenyl)quinolin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C25H21ClN4O/c26-19-7-5-6-18(16-19)23-17-21(20-8-1-2-9-22(20)28-23)25(31)30-14-12-29(13-15-30)24-10-3-4-11-27-24/h1-11,16-17H,12-15H2

InChI Key

FDCALDHWTLPEDY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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